molecular formula C9H8BrN3O2 B6190153 methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2091668-88-9

methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B6190153
CAS No.: 2091668-88-9
M. Wt: 270.08 g/mol
InChI Key: OKHQYVULIBZDIL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and bromo substituents on the imidazo[1,2-a]pyridine ring enhances its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-aminopyridine and 3-bromo-2-chloropyridine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate may involve continuous flow processes to enhance efficiency and yield. Key steps include:

    Automated Reactors: Use of automated reactors for precise control over reaction conditions.

    Catalysis: Employing catalysts to accelerate reactions and improve selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution:

      Electrophilic Substitution: The bromo group can be replaced by other electrophiles under suitable conditions.

  • Oxidation and Reduction

      Oxidation: The compound can undergo oxidation to form corresponding oxo derivatives.

      Reduction: Reduction of the bromo group can yield the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Ammonia, primary or secondary amines, under reflux conditions.

    Electrophilic Substitution: Electrophiles such as alkyl halides or acyl chlorides, often in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substituted Imidazo[1,2-a]pyridines: Depending on the substituents introduced, a variety of functionalized imidazo[1,2-a]pyridine derivatives can be obtained.

    Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions, which may have different biological activities.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Drug Development: Serves as a scaffold for the development of new drugs targeting various biological pathways.

Industry

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Possible applications in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism by which methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate exerts its effects depends on its interaction with biological targets. The amino and bromo groups facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may interfere with DNA or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate: Lacks the amino group, which may reduce its versatility in synthetic applications.

    3-Amino-2-bromoimidazo[1,2-a]pyridine: Lacks the ester group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate is unique due to the combination of amino, bromo, and ester functional groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for diverse applications in synthetic chemistry and drug development.

Properties

CAS No.

2091668-88-9

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)5-2-3-6-12-7(10)8(11)13(6)4-5/h2-4H,11H2,1H3

InChI Key

OKHQYVULIBZDIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=NC(=C2N)Br)C=C1

Purity

95

Origin of Product

United States

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